D17, 6-keto Prostaglandin F1a
D17, 6-keto Prostaglandin F1a
Δ17-6-keto Prostaglandin F1α (Δ17-6-keto PGF1α) is a cyclooxygenase (COX) product of eicosapentaenoic acid (EPA) in various tissues such as seminal vesicles, lung, Polymorphonuclear leukocytes, and ocular tissues. Δ17-6-keto PGF1α and other 3-series COX products from EPA, such as PGF3α, PGE3, and thromboxane B3, may be involved in the reduced incidence of glaucoma in patients on a marine-rich (EPA-rich) diet.
Δ
Δ
Brand Name:
Vulcanchem
CAS No.:
68324-95-8
VCID:
VC21210548
InChI:
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1
SMILES:
CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Molecular Formula:
C20H32O6
Molecular Weight:
368.5 g/mol
D17, 6-keto Prostaglandin F1a
CAS No.: 68324-95-8
Cat. No.: VC21210548
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Δ17-6-keto Prostaglandin F1α (Δ17-6-keto PGF1α) is a cyclooxygenase (COX) product of eicosapentaenoic acid (EPA) in various tissues such as seminal vesicles, lung, Polymorphonuclear leukocytes, and ocular tissues. Δ17-6-keto PGF1α and other 3-series COX products from EPA, such as PGF3α, PGE3, and thromboxane B3, may be involved in the reduced incidence of glaucoma in patients on a marine-rich (EPA-rich) diet. Δ |
|---|---|
| CAS No. | 68324-95-8 |
| Molecular Formula | C20H32O6 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid |
| Standard InChI | InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1 |
| Standard InChI Key | HFKNJQYMAGMXTR-CAPHXMBKSA-N |
| Isomeric SMILES | CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O |
| SMILES | CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
| Canonical SMILES | CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator